Thiophene-2,5-dicarbonitrile

Polymer Chemistry Organic Electronics Regiospecific Synthesis

Sourcing Thiophene-2,5-dicarbonitrile (2,5-DCNT) demands attention to regiospecificity: only the 2,5-substitution pattern provides the conjugated, symmetric dipole essential for synthesizing n-type polymers like PDCTh (with a deep HOMO of 6.7 eV). Its constitutional isomer, 3,4-DCNT, is not a viable substitute for device fabrication. This building block is also the definitive electrophilic precursor for thieno[2,3-b]thiophene scaffolds and DFT benchmark studies. Specify ≥98% purity and request batch-specific CoA to guarantee regiochemical integrity for your research.

Molecular Formula C6H2N2S
Molecular Weight 134.16 g/mol
CAS No. 18853-40-2
Cat. No. B170475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2,5-dicarbonitrile
CAS18853-40-2
SynonymsThiophene-2,5-dicarbonitrile
Molecular FormulaC6H2N2S
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C#N)C#N
InChIInChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H
InChIKeyMYINLNBRJVGINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2,5-dicarbonitrile (2,5-DCNT) for Organic Electronics and Synthesis: Technical Specifications


Thiophene-2,5-dicarbonitrile (CAS: 18853-40-2, C6H2N2S), also known as 2,5-dicyanothiophene, is a 2,5-disubstituted thiophene building block [1]. It is distinguished by two strongly electron-withdrawing cyano groups positioned symmetrically on the thiophene ring, which impart a distinct electronic character of a π-deficient core . Its calculated LogP is 1.73 and Topological Polar Surface Area (TPSA) is 75.8 Ų [1].

Why 2,5-DCNT is Not Interchangeable with 3,4-DCNT or Other Thiophene Analogs


The electronic properties of dicyanothiophenes are critically dependent on the regiochemistry of the cyano groups. In Thiophene-2,5-dicarbonitrile (2,5-DCNT), the cyano groups are in direct conjugation with each other via the π-system, creating a highly polarized, symmetric molecular dipole. In contrast, its constitutional isomer, 3,4-dicyanothiophene (3,4-DCNT, CAS: 18853-32-2), has an ortho-arrangement of cyano groups, leading to a fundamentally different charge distribution, steric profile, and LUMO localization [1]. This positional isomerism is not a trivial substitution; it directly dictates the compound's behavior as a monomer, its regiospecific reactivity in polymerizations, and its performance in electronic devices. Therefore, 2,5-DCNT and 3,4-DCNT are not interchangeable in any application requiring precise electronic or structural control.

Quantitative Differentiation Guide for Thiophene-2,5-dicarbonitrile vs. Comparators


Regiochemical Specificity: 2,5-DCNT as a Critical Monomer for Conjugated Polymers

The synthesis of the n-type polymer poly(3,4-dicyanothiophene) (PDCTh) relies exclusively on the 2,5-diiodo-3,4-dicyanothiophene monomer, which is structurally derived from 2,5-DCNT [1]. Attempting to use a monomer derived from 3,4-DCNT would yield a polymer with a different regiochemistry and backbone connectivity, fundamentally altering its electronic properties. For researchers building on established polymer systems like PDCTh, 2,5-DCNT is the required precursor to achieve the known device performance.

Polymer Chemistry Organic Electronics Regiospecific Synthesis

Electronic Differentiation: HOMO-LUMO Levels of Poly(3,4-dicyanothiophene) vs. PEDOT

The polymer derived from 2,5-DCNT, poly(3,4-dicyanothiophene) (PDCTh), exhibits a HOMO of ca. 6.7 eV and a LUMO of ca. 3.6 eV, making it a high electron-affinity, n-dopable material [1]. This contrasts sharply with the widely used p-type material PEDOT:PSS (derived from EDOT), which has a HOMO of ~5.2 eV [2]. This fundamental electronic difference demonstrates why 2,5-DCNT-based materials are sought for electron-transporting layers and not as substitutes for common p-type polymers.

Organic Semiconductors Polymer Electronics Energy Levels

Computational Validation of Electronic Effects: DFT Study of Cyano-Substituted Thiophenes

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G* level confirm that the nitrile groups on the thiophene core induce a strong electron-withdrawing effect, polarizing the ring and enhancing its π-deficient character . While similar calculations for 3,4-DCNT also show an effect, the distinct molecular symmetry and dipole moment of 2,5-DCNT are computationally predictable and can be used to rationalize its unique reactivity and electronic behavior in comparison to other regioisomers.

DFT Calculation Computational Chemistry Electronic Structure

Validated Application Scenarios for Thiophene-2,5-dicarbonitrile (2,5-DCNT)


Synthesis of N-Type Semiconductor Polymers for Diodes and Heterojunctions

The primary validated application for 2,5-DCNT is as a precursor for synthesizing the n-type polymer poly(3,4-dicyanothiophene) (PDCTh). PDCTh, characterized by its deep HOMO (6.7 eV) and low LUMO (3.6 eV), has been successfully used to fabricate polymer diodes and rectifying heterojunctions with p-type polymers like MEH-PPV [1]. Researchers seeking to replicate or build upon this established device architecture require 2,5-DCNT as the essential starting material.

Building Block for Fused Heterocyclic Systems

2,5-DCNT serves as a versatile electrophilic building block for constructing more complex heterocyclic systems, such as thieno[2,3-b]thiophene and its derivatives [1]. The electron-withdrawing cyano groups activate the thiophene ring for further functionalization and can be subsequently converted into other useful moieties like carboxylic acids, amides, or amines. This makes 2,5-DCNT valuable for medicinal chemistry and materials science programs developing novel fused thiophene scaffolds.

DFT Modeling of Electron-Deficient Heterocycles

Given its well-defined, symmetric structure and strong electron-withdrawing nature, 2,5-DCNT is an ideal model compound for computational chemists using Density Functional Theory (DFT) to study the impact of cyano substitution on heterocyclic electronic properties [1]. The compound's small size allows for high-level calculations, and the results can be used to benchmark methods for predicting the behavior of larger, more complex thiophene-based materials.

Synthesis of Reactive Oxygen Species (ROS)-Generating Agents

Thiophene-2,5-dicarbonitrile has been noted for its potential to produce reactive oxygen species (ROS) upon interaction with bacteria [1]. While detailed quantitative data is limited, this property makes it a potential scaffold for developing novel antimicrobial agents or fungicides. Researchers in this area should consider 2,5-DCNT as a starting point for structure-activity relationship (SAR) studies focused on ROS-mediated mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiophene-2,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.